molecular formula C12H16N5O13P3 B604917 Remdesivir triphosphate CAS No. 1355149-45-9

Remdesivir triphosphate

Cat. No.: B604917
CAS No.: 1355149-45-9
M. Wt: 531.20 g/mol
InChI Key: DFVPCNAMNAPBCX-LTGWCKQJSA-N
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Description

Remdesivir triphosphate is the active triphosphate form of the antiviral prodrug remdesivir. It is a nucleotide analogue designed to target viral RNA-dependent RNA polymerase, thereby interfering with viral genome replication. This compound has gained significant attention due to its role in the treatment of COVID-19, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .

Scientific Research Applications

Mechanism of Action

Target of Action

Remdesivir triphosphate, also known as GS-443902, primarily targets the viral RNA-dependent RNA polymerase . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral drugs .

Biochemical Pathways

Remdesivir is a prodrug that is metabolically activated to form GS-443902 . Inside cells, remdesivir is converted to its monophosphate form through the action of either carboxylesterase 1 or cathepsin A . It is subsequently phosphorylated by undescribed kinases to yield its active triphosphate form .

Pharmacokinetics

Remdesivir is rapidly metabolized to GS-704277 before releasing the parent nucleoside, GS-441524, which persists in circulation . Following multiple doses of remdesivir 150 mg once daily for 7 or 14 days, major metabolite GS-441524 accumulates approximately 1.9-fold in plasma . Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases .

Result of Action

The active metabolite of remdesivir, GS-443902, interferes with the action of viral RNA-dependent RNA polymerase and evades proofreading by viral exoribonuclease (ExoN), causing a decrease in viral RNA production .

Action Environment

The antiviral efficacy of remdesivir is determined by the intracellular lung concentration of the active triphosphate metabolite, GS-443902 . Remdesivir is sufficiently stable in non-rodent species to distribute to tissues, such as the lung, where it is rapidly converted to its monophosphate metabolite and then efficiently anabolized to the bioactive triphosphate GS-443902 .

Safety and Hazards

Remdesivir is generally well tolerated in clinical trials, but pharmacovigilance data found an increased risk of hepatic, renal, and cardiovascular adverse drug reactions in the real-world setting . There are not sufficient data on the safety of remdesivir in patients younger than 18 years of age and pregnant women .

Future Directions

Considering the nascent status of remdesivir in the therapeutic domain, extensive future work is needed to formulate safer COVID-19 treatment guidelines involving this medication . It could also be produced as an oral formulation—remdesivir must be given intravenously—that can be administered outside hospitals earlier following diagnosis when antiviral drugs typically show the most benefit .

Biochemical Analysis

Biochemical Properties

Remdesivir Triphosphate is metabolically activated inside the cell to form the intracellular active triphosphate metabolite, GS-443902 . It is incorporated into the SARS-CoV-2 RNA viral chains, thereby inhibiting its replication . The active nucleoside triphosphate metabolite interacts with the RNA-dependent RNA polymerase complexes of the virus .

Cellular Effects

This compound exerts its effects on various types of cells, including peripheral blood mononuclear cells (PBMCs), which are used as a clinical surrogate cell type for assessing activation to the active triphosphate GS-443902 . It influences cell function by inhibiting viral RNA synthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its incorporation into the growing RNA product by the RNA-dependent RNA polymerase of the virus . After the addition of this compound, the polymerase stalls after adding 2 or 3 nucleotides, thereby inhibiting viral RNA synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Following single-dose intravenous administration, Remdesivir and its metabolites exhibit linear pharmacokinetics . High intracellular concentrations of GS-443902 are suggestive of efficient conversion from Remdesivir into the triphosphate form .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Early treatment with Remdesivir leads to improved survival, decreased lung injury, and decreased levels of viral RNA .

Metabolic Pathways

This compound is involved in the metabolic pathway of RNA synthesis inhibition . It is metabolically activated to form the intracellular active triphosphate metabolite, GS-443902 .

Transport and Distribution

This compound is transported and distributed within cells and tissues . After intravenous administration in mice, it is detected in the blood, heart, liver, lung, kidney, testis, and small intestine .

Subcellular Localization

The subcellular localization of this compound is primarily intracellular . It is only detected intracellularly, with peripheral blood mononuclear cells (PBMCs) used as a clinical surrogate cell type for assessing activation to the active triphosphate GS-443902 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Remdesivir triphosphate is synthesized from remdesivir through a series of phosphorylation reactions. The process involves the conversion of remdesivir to its monophosphate form, followed by further phosphorylation to yield the diphosphate and finally the triphosphate form .

Industrial Production Methods

The industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and stringent reaction conditions to ensure the desired yield and purity. The process is optimized for scalability and cost-effectiveness, often employing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Remdesivir triphosphate primarily undergoes incorporation reactions with viral RNA-dependent RNA polymerase. It competes with adenosine triphosphate for incorporation into the growing RNA strand, leading to chain termination .

Common Reagents and Conditions

The incorporation of this compound into RNA is facilitated by the presence of viral RNA-dependent RNA polymerase and occurs under physiological conditions. The reaction is typically studied in vitro using purified enzymes and synthetic RNA templates .

Major Products Formed

The major product formed from the incorporation of this compound is a terminated RNA strand, which prevents further viral replication .

Comparison with Similar Compounds

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N5O13P3/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVPCNAMNAPBCX-LTGWCKQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355149-45-9
Record name Remdesivir triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355149459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GS-441524 TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEL0YED4SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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